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molecular formula C12H9N3O B1523574 4-(4-Aminophenoxy)pyridine-2-carbonitrile CAS No. 630125-69-8

4-(4-Aminophenoxy)pyridine-2-carbonitrile

Cat. No. B1523574
M. Wt: 211.22 g/mol
InChI Key: GRAZISXKEOERSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652022B2

Procedure details

4-Amino-phenol (2.54 g, 22.8 mmol, 1.1 equiv) is added in one portion to a suspension of NaH (60% free-flowing powder moistened with oil, 1.25 g, 31.2 mmol, 1.5 equiv) in dioxane abs. (30 mL), under an argon atmosphere. When hydrogen evolution subsides, 4-nitro-pyridine N-oxide (3 g, 20.8 mmol) is added in one portion. The resulting dark mixture is heated to 100° C. (oil bath temperature) for 22 h and then allowed to cool to rt. Me3SiCN (3.5 mL, 27.0 mmol, 1.3 equiv) is added. After 5 min, the reaction mixture is cooled with a 10° C. water bath and N,N-dimethylcarbamoyl chloride (2.5 mL, 27.0 mmol, 1.3 equiv) Is added dropwise. The reaction mixture is allowed to warm to rt. When the reaction becomes exothermic, the water bath (10° C.) is applied for a few minutes. The reaction mixture is allowed to warm to rt, stirred for 1 h, quenched by addition of MeOH (30 mL), and concentrated in vacuo. After addition of CH2Cl2 to the residue, the resulting suspension is filtered through a glass sintered funnel (washing with copious amount of the same solvent). The filtrate is concentrated in vacuo and the residue is purified by silica gel (200 g) column chromatography (CH2Cl2/Et2O, 90/10) to afford the title compound as a brownish solid: ES-MS: 211.9 [M+H]+; single peak at tR=4.86 min (System 2); Rf=0.44 (CH2Cl2/Et2O, 80/20).
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[H-].[Na+].[H][H].[N+]([C:16]1[CH:21]=[CH:20][N+:19]([O-])=[CH:18][CH:17]=1)([O-])=O.[Si]([C:27]#[N:28])(C)(C)C.CN(C)C(Cl)=O>O1CCOCC1.O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:16]2[CH:21]=[CH:20][N:19]=[C:18]([C:27]#[N:28])[CH:17]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
1.25 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=[N+](C=C1)[O-]
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled with a 10° C. water bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
quenched by addition of MeOH (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
After addition of CH2Cl2 to the residue
FILTRATION
Type
FILTRATION
Details
the resulting suspension is filtered through a glass sintered funnel (
WASH
Type
WASH
Details
washing with copious amount of the same solvent)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel (200 g) column chromatography (CH2Cl2/Et2O, 90/10)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=CC=C(OC2=CC(=NC=C2)C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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